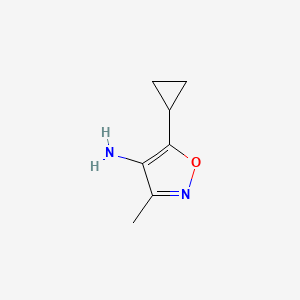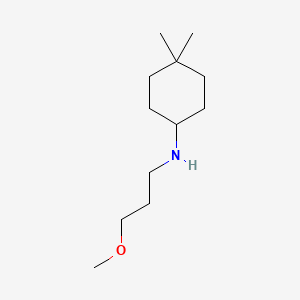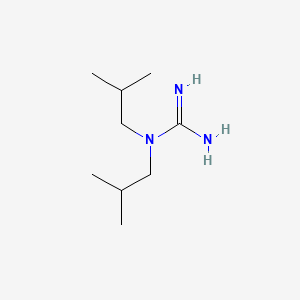![molecular formula C11H16BrNO2 B13242046 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C₁₁H₁₆BrNO₂ and a molecular weight of 274.15 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxybutan-2-yl group, and an aminomethyl group attached to a phenol ring. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted phenols, ketones, aldehydes, and reduced phenol derivatives .
Applications De Recherche Scientifique
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxybutan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
- 2-Bromo-6-{[(1-hydroxypropyl)amino]methyl}phenol
- 2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]ethyl}phenol
Uniqueness
2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of the hydroxybutan-2-yl group enhances its solubility and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
2-bromo-6-[(1-hydroxybutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-9(7-14)13-6-8-4-3-5-10(12)11(8)15/h3-5,9,13-15H,2,6-7H2,1H3 |
Clé InChI |
NEMOJMLBZBLUID-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NCC1=C(C(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)
![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)

![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine](/img/structure/B13242012.png)


![3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)


![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13242034.png)
